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molecular formula C8H8N2O2 B8452266 4-methoxy-1H-indazol-5-ol

4-methoxy-1H-indazol-5-ol

Cat. No. B8452266
M. Wt: 164.16 g/mol
InChI Key: CEQIJGMDZJLHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199147B2

Procedure details

Cesium carbonate (45 mg, 0.137 mmol) and thiophenol (24 ml, 0.229 mmol) were added to a solution of 4-methoxy-1H-indazol-5-yl 2-nitrobenzenesulfonate (40 mg, 0.115 mmol) in N,N-dimethylformamide (1 ml) at 0° C. After 30 minutes, the reaction solution was poured into water (20 ml) and extracted with ethyl acetate (20 ml×2). The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 4-methoxy-1H-indazol-5-ol (19 mg, 100%).
Name
Cesium carbonate
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
4-methoxy-1H-indazol-5-yl 2-nitrobenzenesulfonate
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].C1(S)C=CC=CC=1.[N+](C1C=CC=CC=1S([O:26][C:27]1[C:28]([O:36][CH3:37])=[C:29]2[C:33](=[CH:34][CH:35]=1)[NH:32][N:31]=[CH:30]2)(=O)=O)([O-])=O.O>CN(C)C=O>[CH3:37][O:36][C:28]1[C:27]([OH:26])=[CH:35][CH:34]=[C:33]2[C:29]=1[CH:30]=[N:31][NH:32]2 |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
45 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
24 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
4-methoxy-1H-indazol-5-yl 2-nitrobenzenesulfonate
Quantity
40 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)OC=1C(=C2C=NNC2=CC1)OC
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (20 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C2C=NNC2=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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